Cas no 57381-26-7 (Irsogladine)
Irsogladine Chemical and Physical Properties
Names and Identifiers
-
- Irsogladine
- Dicloguamine
- 2',5'-Dichlorobenzoguanamine
- Irsogladin
- 2,4-Diamino-6-(2,5-dichlorophenyl)-1,3,5-triazine
- 6-(2,5-Dichlorophenyl)-1,3,5-triazine-2,4-diamine
- Irsogladine [INN]
- Irsogladinum [Latin]
- Irsogladina [Spanish]
- 1,3,5-Triazine-2,4-diamine, 6-(2,5-dichlorophenyl)-
- QBX79NZC1D
- 2,4-Diamino-6-(2,5-dichlorophenyl)-s-triazine
- Irsogladine (INN)
- Irsogladine, Irsogladine maleate
- Irsogladinum
- Irsogladina
- SMR001550538
- DCPDAT
- Iosogladine
- Irsogladine-maleate
- PubChem143
- s1929
- Tox21 111786
- F2173-0530
- ATCGGEJZONJOCL-UHFFFAOYSA-N
- D08087
- IRSOGLADINE [WHO-DD]
- HMS2090J12
- MLS006010071
- Pharmakon1600-01502352
- BCP21536
- cid_5282435
- CHEMBL136497
- AKOS015962234
- 57381-26-7
- NS00068090
- SR-01000763269-3
- NSC-759836
- BDBM69900
- HMS3655H03
- BRD-K74195153-050-03-0
- SCHEMBL62215
- UNII-QBX79NZC1D
- Irsogiadine
- HMS3887M15
- CHEBI:93307
- NCGC00160397-03
- AS-11741
- AC-8379
- DB13056
- AB00698493_10
- Q15634081
- [4-amino-6-(2,5-dichlorophenyl)-s-triazin-2-yl]amine;maleic acid
- NSC759836
- IRSOGLADINE [MI]
- AB00698493-09
- 6-[2,5-bis(chloranyl)phenyl]-1,3,5-triazine-2,4-diamine;(Z)-but-2-enedioic acid
- SW197542-3
- DTXSID8043999
- NSC 759836
- (Z)-2-butenedioic acid;6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
- MFCD00866871
- HY-B0327
- CCG-267016
- NCGC00160397-02
- MLS004774154
- FT-0659966
- AB00698493-07
- 6-(2,5-dichlorophenyl)-2,4-diamino-1,3,5-triazine
- DA-54385
- BRD-K74195153-050-12-1
- AO-295/15484002
- BRD-K74195153-001-04-1
- Irsogladinum (Latin)
- DTXCID6023999
- MN 1695
-
- MDL: MFCD00866871
- Inchi: 1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
- InChI Key: ATCGGEJZONJOCL-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1N=C(N)N=C(N)N=1)Cl
Computed Properties
- Exact Mass: 255.00800
- Monoisotopic Mass: 371.018809
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 90.7
- Surface Charge: 0
- Tautomer Count: 5
Experimental Properties
- Color/Form: Colorless crystallization of dioxane
- Density: 1.572
- Melting Point: 268-269 ºC
- Boiling Point: 552.2°C at 760 mmHg
- Flash Point: 287.8 °C
- Refractive Index: 1.706
- PSA: 90.71000
- LogP: 3.17220
Irsogladine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H312-H332
- Warning Statement: P280
- Hazardous Material transportation number:UN 2618 3/PG 3
- WGK Germany:2
- Safety Instruction: S24; S61
- RTECS:WL5075900
-
Hazardous Material Identification:
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Risk Phrases:R20; R51/53
- Packing Group:III
- Safety Term:3
- Packing Group:III
- Hazard Level:3
Irsogladine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I864155-1g |
Irsogladine |
57381-26-7 | ≥98% | 1g |
¥718.20 | 2022-01-11 | |
| TRC | I248740-25mg |
Irsogladine |
57381-26-7 | 25mg |
$ 90.00 | 2022-06-04 | ||
| TRC | I248740-50mg |
Irsogladine |
57381-26-7 | 50mg |
$ 145.00 | 2022-06-04 | ||
| TRC | I248740-100mg |
Irsogladine |
57381-26-7 | 100mg |
$ 235.00 | 2022-06-04 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10624-50mg |
Irsogladine |
57381-26-7 | 98% | 50mg |
¥579.00 | 2023-09-09 | |
| ChemScence | CS-2368-500mg |
Irsogladine |
57381-26-7 | 99.80% | 500mg |
$50.0 | 2022-04-27 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029824-1g |
Irsogladine |
57381-26-7 | 98% | 1g |
¥432 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029824-5g |
Irsogladine |
57381-26-7 | 98% | 5g |
¥3440 | 2024-05-22 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6548-500 mg |
Irsogladine |
57381-26-7 | 99.74% | 500MG |
¥480.00 | 2022-04-26 | |
| S e l l e c k ZHONG GUO | S1929-50mg |
Irsogladine |
57381-26-7 | 99.89% | 50mg |
¥782.97 | 2023-09-16 |
Irsogladine Suppliers
Irsogladine Related Literature
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Nikhil Sachdeva,Anton V. Dolzhenko,Wai Keung Chui Org. Biomol. Chem. 2012 10 4586
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Hadeer M. Diab,Mostafa E. Salem,Ismail A. Abdelhamid,Ahmed H. M. Elwahy RSC Adv. 2020 10 44066
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Nikhil Sachdeva,Anton V. Dolzhenko,Seow Joo Lim,Wee Ling Ong,Wai Keung Chui New J. Chem. 2015 39 4796
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Alfred H. Allen Analyst 1884 9 194b
Additional information on Irsogladine
Introduction to Irsogladine (CAS No. 57381-26-7)
Irsogladine, also known by its CAS number 57381-26-7, is a compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is classified as a benzazepine derivative, which places it within a family of molecules known for their diverse biological activities. The structure of Irsogladine includes a bicyclic system with a substituted benzene ring, contributing to its stability and bioavailability. Recent studies have highlighted its potential as a modulator of certain cellular pathways, making it a promising candidate for therapeutic interventions in various fields.
Irsogladine has been extensively studied for its ability to interact with specific receptors and enzymes, which is crucial for understanding its pharmacological profile. One of the most notable findings is its role in modulating the activity of the serotonin 5-HT receptor family. This interaction suggests that Irsogladine could be utilized in the treatment of neurological disorders such as depression, anxiety, and sleep disorders. Furthermore, its ability to influence neuroprotective pathways has led researchers to explore its potential in neurodegenerative diseases like Alzheimer's and Parkinson's.
The synthesis of Irsogladine involves a multi-step process that combines organic chemistry techniques such as Friedel-Crafts alkylation and cyclization reactions. These methods ensure the formation of the complex bicyclic structure that is essential for its biological activity. The compound's stability under physiological conditions has been confirmed through various in vitro assays, which further supports its suitability for pharmacological applications.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of Irsogladine to various protein targets with high accuracy. Molecular docking studies have revealed that Irsogladine exhibits strong binding to several G-protein coupled receptors (GPCRs), which are critical mediators of cellular signaling. These findings have paved the way for further experimental validation and preclinical testing.
In terms of therapeutic potential, Irsogladine has shown promise in preclinical models of chronic pain. Its ability to modulate both central and peripheral pain pathways suggests that it could serve as an alternative to traditional opioid-based analgesics, which are often associated with severe side effects and addiction risks. Additionally, its anti-inflammatory properties have been explored in models of arthritis, indicating potential applications in inflammatory diseases.
The safety profile of Irsogladine has been evaluated through acute and chronic toxicity studies in animal models. Results indicate that it exhibits low toxicity at therapeutic doses, with no significant adverse effects on major organ systems. This favorable safety profile further enhances its potential as a drug candidate for human use.
Another area of interest is the exploration of Irsogladine's role in cancer biology. Emerging evidence suggests that it may inhibit the proliferation of certain cancer cell lines by targeting key oncogenic pathways. While these findings are still in the early stages, they open up new avenues for research into anticancer therapies.
In conclusion, Irsogladine (CAS No. 57381-26-7) represents a versatile compound with a wide range of potential applications in medicine and pharmacology. Its unique chemical structure, combined with its ability to modulate critical biological pathways, positions it as a valuable tool for addressing unmet medical needs. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, Irsogladine is poised to make significant contributions to the field of drug discovery.
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